(3,5-bis(allyloxy)phenyl)methanol
Description
(3,5-Bis(allyloxy)phenyl)methanol is a phenolic derivative featuring two allyloxy (–OCH₂CH=CH₂) substituents at the 3- and 5-positions of a benzene ring and a hydroxymethyl (–CH₂OH) group at the para position. This compound is of interest in organic synthesis due to its dual functionality: the allyloxy groups offer sites for further reactions (e.g., crosslinking via radical polymerization), while the hydroxymethyl group enables esterification or oxidation.
The synthesis typically involves nucleophilic substitution under basic conditions. For example, 3,5-dihydroxybenzyl alcohol can react with allyl halides in the presence of a base such as cesium carbonate in DMF, followed by purification via silica gel chromatography . Characterization methods include NMR, IR, and UV-Vis spectroscopy, with distinct signals for allyl protons (δ ~5.1–5.9 ppm in ¹H NMR) and the hydroxymethyl group (δ ~4.5 ppm) .
Properties
CAS No. |
177837-80-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[3,5-bis(prop-2-enoxy)phenyl]methanol |
InChI |
InChI=1S/C13H16O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h3-4,7-9,14H,1-2,5-6,10H2 |
InChI Key |
FPSBBTHWQQOYDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)CO)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(allyloxy)phenyl)methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-bis(allyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3,5-bis(allyloxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (3,5-bis(allyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Allyloxy groups donate electrons via resonance, enhancing the nucleophilicity of the aromatic ring. In contrast, trifluoromethyl (CF₃) and tetrafluoroethoxy groups withdraw electrons, making the ring electrophilic .
- Allyloxy groups are less bulky, favoring reactions like Diels-Alder or thiol-ene click chemistry.
Physical and Chemical Properties
Notable Trends:
- Fluorinated compounds exhibit enhanced thermal and hydrolytic stability compared to allyloxy derivatives.
- Allyloxy groups confer lower melting points and higher flexibility, advantageous in polymer applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
